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Compound of Interest

Compound Name: Orphenadrine-d3

Cat. No.: B12401704 Get Quote

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of

Orphenadrine for research purposes. It covers synthetic strategies for introducing deuterium

(²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) isotopes, summarizes key quantitative data, and

presents detailed experimental protocols. Additionally, this guide illustrates the metabolic and

signaling pathways of Orphenadrine to provide a complete context for its use in scientific

investigation.

Introduction to Isotopic Labeling of Orphenadrine
Isotopic labeling is an indispensable technique in drug discovery and development, enabling

researchers to trace the metabolic fate of a drug, elucidate its mechanism of action, and serve

as an internal standard for quantitative analysis.[1][2] Orphenadrine, a muscarinic antagonist

with a complex pharmacological profile, is used as a muscle relaxant and for the management

of Parkinson's disease.[3][4] The introduction of stable isotopes such as deuterium (²H),

carbon-13 (¹³C), and nitrogen-15 (¹⁵N) into the Orphenadrine molecule provides a powerful tool

for in-depth pharmacokinetic, metabolic, and mechanistic studies.[5][6]

Isotopically labeled Orphenadrine can be used to:

Elucidate Metabolic Pathways: By tracking the isotopic label, researchers can identify and

quantify metabolites formed through processes like N-demethylation.[7][8]
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Determine Pharmacokinetic Profiles: Labeled compounds allow for precise measurement of

absorption, distribution, metabolism, and excretion (ADME) parameters.[3][9]

Serve as Internal Standards: In mass spectrometry-based quantification, isotopically labeled

analogs are the gold standard for internal standards due to their similar chemical and

physical properties to the analyte.

Investigate Receptor Binding and Signaling: Labeled ligands can be used in binding assays

and to study the downstream effects of receptor interaction.

This guide will detail proposed synthetic routes for preparing labeled Orphenadrine and provide

the necessary background for its application in research.

Quantitative Data
The following tables summarize key pharmacokinetic parameters of Orphenadrine and its

primary metabolites. This data is essential for designing and interpreting studies using

isotopically labeled versions of the drug.

Table 1: Pharmacokinetic Parameters of Orphenadrine in Humans (Single Dose)

Parameter Value Reference

Elimination Half-life (t½) 13.2 - 20.1 hours [9]

Maximum Concentration

(Cmax)
82.8 ± 26.2 ng/mL [3]

Time to Maximum

Concentration (Tmax)
3.0 ± 0.9 hours [3]

Area Under the Curve (AUC0-

72h)
1565 ± 731 ng·h/mL [3]

Protein Binding ~95% [10]

Table 2: Orphenadrine and its Metabolites
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Compound Molecular Weight ( g/mol ) Metabolic Pathway

Orphenadrine 269.38 Parent Drug

N-Desmethylorphenadrine 255.35 N-Demethylation

N,N-Didesmethylorphenadrine 241.32 N,N-Didemethylation

Experimental Protocols: Proposed Synthetic Routes
for Isotopically Labeled Orphenadrine
While specific detailed protocols for the isotopic labeling of Orphenadrine are not readily

available in published literature, the following sections outline scientifically plausible, detailed

experimental procedures for the synthesis of deuterated, ¹³C-labeled, and ¹⁵N-labeled

Orphenadrine. These proposed routes are based on established synthetic methodologies for

Orphenadrine and general principles of isotopic labeling.

Synthesis of Deuterated Orphenadrine (Orphenadrine-
d₃)
This proposed synthesis involves the reductive amination of a suitable precursor with a

deuterated methyl source. A common strategy for introducing deuterium is through the use of

deuterated reagents.

Experimental Workflow:
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Figure 1: Proposed workflow for the synthesis of Orphenadrine-d₃.

Protocol:

Reaction Setup: To a solution of N-desmethylorphenadrine (1.0 g, 3.9 mmol) in methanol (20

mL) in a round-bottom flask, add paraformaldehyde-d₂ (0.13 g, 4.3 mmol) and sodium

cyanoborohydride-d₁ (0.28 g, 4.3 mmol).

Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by

thin-layer chromatography (TLC).

Workup: Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.

Concentrate the mixture under reduced pressure to remove the methanol.
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Extraction: Dilute the residue with water (20 mL) and wash with diethyl ether (2 x 20 mL).

Basify the aqueous layer with 2 M NaOH to pH > 10 and extract with dichloromethane (3 x

25 mL).

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. Purify the crude product by column chromatography on

silica gel using a gradient of dichloromethane/methanol to afford Orphenadrine-d₃.

Analysis: Confirm the structure and isotopic enrichment by ¹H NMR, ¹³C NMR, and high-

resolution mass spectrometry (HRMS).

Synthesis of Carbon-13 Labeled Orphenadrine
(Orphenadrine-¹³C₂)
This proposed synthesis utilizes a Williamson ether synthesis approach with a ¹³C-labeled

precursor.

Experimental Workflow:
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Figure 2: Proposed workflow for the synthesis of Orphenadrine-¹³C₂.

Protocol:

Alkoxide Formation: To a solution of (2-methylphenyl)(phenyl)methanol (0.8 g, 4.0 mmol) in

anhydrous tetrahydrofuran (THF, 20 mL) under an inert atmosphere, add sodium hydride

(60% dispersion in mineral oil, 0.18 g, 4.4 mmol) portion-wise at 0 °C. Allow the mixture to

warm to room temperature and stir for 1 hour.

Williamson Ether Synthesis: Add a solution of N,N-dimethyl-2-chloroethanamine-¹³C₂

hydrochloride (commercially available, 0.64 g, 4.0 mmol) in anhydrous THF (10 mL)

dropwise to the reaction mixture. Heat the reaction to reflux and stir for 12 hours.

Workup: Cool the reaction to room temperature and carefully quench with water (10 mL).

Extract the mixture with ethyl acetate (3 x 20 mL).
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Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium

sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography

(silica gel, gradient elution with ethyl acetate/hexanes) to yield Orphenadrine-¹³C₂.

Analysis: Characterize the final product and determine isotopic purity using ¹H NMR, ¹³C

NMR, and HRMS.

Synthesis of Nitrogen-15 Labeled Orphenadrine
(Orphenadrine-¹⁵N)
This proposed synthesis involves the reaction of a suitable electrophile with ¹⁵N-labeled

dimethylamine, followed by further elaboration to Orphenadrine.

Experimental Workflow:
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Figure 3: Proposed workflow for the synthesis of Orphenadrine-¹⁵N.

Protocol:

Synthesis of N,N-dimethyl-¹⁵N-ethanolamine: In a sealed tube, combine 2-chloroethanol

(0.81 g, 10 mmol) with a solution of dimethylamine-¹⁵N (commercially available as a solution

in a suitable solvent, e.g., 2.0 M in THF, 5.5 mL, 11 mmol). Heat the mixture to 60 °C for 24

hours. After cooling, remove the solvent under reduced pressure. The resulting crude N,N-

dimethyl-¹⁵N-ethanolamine can be used in the next step without further purification.

Alkoxide Formation: In a separate flask, prepare the alkoxide of (2-methylphenyl)

(phenyl)methanol as described in section 3.2.

Williamson Ether Synthesis: To the prepared alkoxide, add the crude N,N-dimethyl-¹⁵N-

ethanolamine. The reaction conditions and workup would be similar to the Williamson ether

synthesis described in section 3.2.

Purification: Purify the crude product via column chromatography to obtain Orphenadrine-

¹⁵N.

Analysis: Confirm the identity and isotopic enrichment of the final product by ¹H NMR, ¹³C

NMR, ¹⁵N NMR, and HRMS.

Metabolic and Signaling Pathways
Understanding the metabolic fate and the signaling cascades initiated by Orphenadrine is

crucial for interpreting data from studies using its isotopically labeled forms.

Metabolic Pathway of Orphenadrine
The primary metabolic pathway for Orphenadrine is hepatic N-demethylation, leading to the

formation of N-desmethylorphenadrine and subsequently N,N-didesmethylorphenadrine.[7][8]
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Figure 4: Major metabolic pathway of Orphenadrine.

Signaling Pathways of Orphenadrine
Orphenadrine exerts its effects through antagonism of multiple receptors, primarily the

histamine H1 receptor and the N-methyl-D-aspartate (NMDA) receptor.[3][10]

Histamine H1 Receptor Antagonism:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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